5-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-4-hydroxy-3-phenyl-1,3-thiazole-2-thione
Description
5-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-4-hydroxy-3-phenyl-1,3-thiazole-2-thione is a complex organic compound that features a unique combination of indole and thiazole moieties
Properties
IUPAC Name |
5-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-4-hydroxy-3-phenyl-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-12-8-9-17-16(10-12)15(13(2)21-17)11-18-19(23)22(20(24)25-18)14-6-4-3-5-7-14/h3-11,23H,1-2H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGUKBWPLXUYMF-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2=CC3=C(N(C(=S)S3)C4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N=C(/C2=C\C3=C(N(C(=S)S3)C4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-4-hydroxy-3-phenyl-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylindole with an appropriate aldehyde to form the indole derivative. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-4-hydroxy-3-phenyl-1,3-thiazole-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
5-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-4-hydroxy-3-phenyl-1,3-thiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-4-hydroxy-3-phenyl-1,3-thiazole-2-thione involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-thiol share the thiazole moiety.
Uniqueness
What sets 5-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-4-hydroxy-3-phenyl-1,3-thiazole-2-thione apart is its unique combination of indole and thiazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
